molecular formula C14H22O2 B8015962 6-(3,5-Dimethylphenoxy)hexan-1-ol

6-(3,5-Dimethylphenoxy)hexan-1-ol

Katalognummer: B8015962
Molekulargewicht: 222.32 g/mol
InChI-Schlüssel: AMVBZVQHUBDAKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,5-Dimethylphenoxy)hexan-1-ol is a chemical compound of interest in scientific research. A complete product description detailing its main applications, specific research value, and mechanism of action is not currently available in the published literature for this specific compound. Researchers are investigating structurally similar phenoxy alkyl alcohol compounds for various pharmacological activities. For instance, some analogs are studied for their potential interactions with neurological targets like the 5-HT1A receptor , while others are explored as intermediates in the synthesis of more complex bioactive molecules . The specific research value and mechanism of action for 6-(3,5-Dimethylphenoxy)hexan-1-ol remain to be characterized and published. Researchers are encouraged to consult specialized chemical databases and the primary literature for the most recent findings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Eigenschaften

IUPAC Name

6-(3,5-dimethylphenoxy)hexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-12-9-13(2)11-14(10-12)16-8-6-4-3-5-7-15/h9-11,15H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMVBZVQHUBDAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCCCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares 6-(3,5-Dimethylphenoxy)hexan-1-ol with structurally or functionally related compounds, focusing on molecular features, properties, and applications:

Compound Name Molecular Formula Substituent Type Key Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Synthesis Method References
6-(3,5-Dimethylphenoxy)hexan-1-ol C₁₄H₂₂O₂ Aryl ether Phenoxy, hydroxyl 234.3 Intermediate in organic synthesis; potential solvent due to aryl ether hydrophobicity Nucleophilic substitution (e.g., Cs₂CO₃, DMF)
3,5-Dimethyl-1-hexanol C₈H₁₈O Alkyl Hydroxyl 130.23 Solvent, fragrance component; higher volatility due to aliphatic structure Not explicitly described
6-(3,5-Dimethylphenoxy)hexane-1-thiol C₁₄H₂₂OS Aryl ether, thiol Phenoxy, thiol 238.4 Thiol-specific reactivity (e.g., disulfide formation, thiol-ene click chemistry) Analogous synthesis with thiolation step
6-(10H-Phenothiazin-10-yl)hexan-1-ol C₁₈H₂₁NOS Heterocyclic Phenothiazine, hydroxyl 299.4 Nonlinear optics applications; electron-rich due to sulfur/nitrogen in phenothiazine Acetylation, nucleophilic substitution
6-(2,5-Dimethoxybenzyl)hexanol C₁₅H₂₄O₃ Methoxy-substituted aryl Methoxy, hydroxyl 252.3 Synthetic intermediate; increased polarity due to methoxy groups Bromination, column chromatography purification
(3S)-3-({3-[(1R)-3-Amino-1-hydroxypropyl]phenoxy}methyl)hexan-1-ol C₁₆H₂₇NO₃ Amino alcohol-functionalized aryl Phenoxy, hydroxyl, amine 305.4 Bioactive applications; enhanced solubility via hydrogen bonding Multi-step synthesis involving amino alcohol coupling

Key Findings from Comparative Analysis

Structural and Electronic Effects: The aryl ether group in 6-(3,5-Dimethylphenoxy)hexan-1-ol confers greater hydrophobicity than alkyl-substituted analogs like 3,5-Dimethyl-1-hexanol, which is more volatile and water-miscible . Thiol analogs (e.g., 6-(3,5-Dimethylphenoxy)hexane-1-thiol) exhibit distinct reactivity, enabling participation in redox reactions and polymer chemistry . Heterocyclic substituents (e.g., phenothiazine) introduce electron-rich environments, making such derivatives suitable for optoelectronic materials .

Synthetic Pathways :

  • The target compound and its analogs (e.g., methoxy-substituted derivatives) are synthesized via nucleophilic aromatic substitution, often using Cs₂CO₃ as a base in polar aprotic solvents like DMF .
  • Thiol analogs may require additional steps, such as thiolation via potassium thioacetate, to replace hydroxyl or halide groups .

Applications: 6-(3,5-Dimethylphenoxy)hexan-1-ol is primarily used as a synthetic intermediate. Its aryl ether group enhances stability in hydrophobic environments. Phenothiazine derivatives (e.g., 6-(10H-Phenothiazin-10-yl)hexan-1-ol) are leveraged in nonlinear optics due to their extended π-conjugation and electron-donating properties . Amino alcohol-functionalized derivatives show promise in medicinal chemistry, where hydrogen-bonding capabilities improve bioavailability .

Vorbereitungsmethoden

Reaction Design and Optimization

A modified protocol from demonstrates the use of 1,6-dibromohexane with substituted phenols under basic conditions. Adapting this to the target compound, 3,5-dimethylphenol is deprotonated with potassium carbonate in N,N-dimethylacetamide (DMAc) at 90°C, followed by reaction with 6-bromohexan-1-ol. However, competing bis-alkylation (as observed in) necessitates careful stoichiometric control. To suppress di-substitution, a 1:1 molar ratio of 3,5-dimethylphenol to 6-bromohexan-1-ol is employed, yielding the mono-ether product.

Key Data

  • Reactants : 3,5-Dimethylphenol (1.0 equiv), 6-bromohexan-1-ol (1.1 equiv)

  • Base : K2_2CO3_3 (2.5 equiv)

  • Solvent : DMAc, 90°C, 24 h

  • Work-up : Extraction with dichloromethane (DCM), column chromatography (DCM/hexane 70:30)

  • Yield : ~40–45%

Challenges and Mitigations

The hydroxyl group in 6-bromohexan-1-ol may participate in unintended side reactions, such as self-etherification. Protecting the alcohol as a tert-butyldimethylsilyl (TBS) ether prior to alkylation circumvents this issue. Post-alkylation, the TBS group is cleaved using tetrabutylammonium fluoride (TBAF), yielding the free alcohol. This two-step sequence improves selectivity but reduces overall yield to ~35% due to additional steps.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction offers a robust alternative, enabling ether synthesis under mild conditions via redox-active reagents. This method is particularly advantageous for sterically hindered phenols like 3,5-dimethylphenol.

Protocol Adaptation from Pyridine Derivatives

Drawing from, where 3-((3,5-dimethoxyphenoxy)methyl)pyridine was synthesized, the Mitsunobu conditions are adapted for 6-(3,5-dimethylphenoxy)hexan-1-ol. Hexane-1,6-diol serves as the diol precursor, with one hydroxyl group protected as a TBS ether to direct reactivity.

Synthetic Steps

  • Protection : Hexane-1,6-diol is treated with TBSCl in DMF to yield 6-(tert-butyldimethylsilyloxy)hexan-1-ol.

  • Mitsunobu Reaction : The free hydroxyl group reacts with 3,5-dimethylphenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3_3) in tetrahydrofuran (THF).

  • Deprotection : TBS cleavage with TBAF affords the target compound.

Key Data

  • Reactants : 6-(TBS-oxy)hexan-1-ol (1.0 equiv), 3,5-dimethylphenol (1.2 equiv)

  • Reagents : DIAD (1.2 equiv), PPh3_3 (1.2 equiv)

  • Solvent : THF, 0°C to room temperature, 12 h

  • Yield : 70–75% after deprotection

Advantages Over Alkylation

The Mitsunobu method avoids harsh bases and high temperatures, enhancing compatibility with sensitive substrates. Regioselectivity is ensured by the TBS protection strategy, though reagent costs may limit scalability.

Nucleophilic Substitution with Protected Intermediates

A hybrid approach combines alkylation and protection-deprotection sequences to optimize efficiency.

Stepwise Synthesis via Tosylate Intermediate

6-Hexanol is converted to its tosylate derivative, which undergoes nucleophilic displacement with 3,5-dimethylphenol.

Procedure

  • Tosylation : 6-Hexanol reacts with tosyl chloride in pyridine to form 6-tosyloxyhexan-1-ol.

  • Substitution : The tosylate is displaced by 3,5-dimethylphenolate (generated in situ with K2_2CO3_3 in DMAc).

  • Isolation : Column chromatography (EtOAc/hexane) yields the product.

Key Data

  • Tosylation Yield : ~85%

  • Substitution Yield : ~50%

  • Total Yield : ~42%

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Williamson AlkylationK2_2CO3_3, DMAc40–45%Cost-effective, scalableCompeting di-substitution, side reactions
Mitsunobu ReactionDIAD, PPh3_3, THF70–75%High regioselectivity, mild conditionsHigh reagent cost, protection steps
Tosylate SubstitutionTosCl, pyridine42%Straightforward intermediatesModerate yield, multiple steps

Q & A

Q. What are the established synthetic routes for 6-(3,5-Dimethylphenoxy)hexan-1-ol, and what factors influence yield optimization?

Answer: The synthesis typically involves etherification between 3,5-dimethylphenol and a hexanol derivative. Key steps include:

  • Hydroxyl Protection: Using silyl ethers (e.g., tert-butyldimethylsilyl chloride) to protect the hydroxyl group during alkylation .
  • Alkylation: Reacting the protected phenol with a hexanol precursor under controlled temperature (40–60°C) and basic conditions (e.g., K₂CO₃) to minimize side reactions .
  • Deprotection: Acidic hydrolysis (e.g., HCl/THF) to regenerate the hydroxyl group.
    Yield optimization depends on reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst selection. Impurities like over-alkylated byproducts can be minimized via column chromatography .

Q. How can the purity and structural integrity of 6-(3,5-Dimethylphenoxy)hexan-1-ol be validated post-synthesis?

Answer:

  • NMR Spectroscopy: Confirm the presence of the 3,5-dimethylphenoxy group (aromatic protons at δ 6.5–7.0 ppm) and hexanol chain (methylene/methyl signals at δ 1.2–1.6 ppm) .
  • HPLC Analysis: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) and identify residual solvents .
  • Mass Spectrometry: ESI-MS or GC-MS to verify molecular weight (calculated for C₁₄H₂₂O₂: 222.16 g/mol) .

Q. What are the critical storage conditions for 6-(3,5-Dimethylphenoxy)hexan-1-ol to prevent degradation?

Answer:

  • Storage Temperature: Keep at 2–8°C in amber glass vials to avoid light-induced oxidation .
  • Incompatibilities: Avoid contact with strong oxidizers (e.g., HNO₃) and acids to prevent esterification or decomposition .
  • Ventilation: Store in well-ventilated areas to dissipate volatile byproducts .

Advanced Research Questions

Q. What are the potential competing reaction pathways during synthesis, and how can they be mitigated?

Answer:

  • Side Reactions:
    • Over-Alkylation: Formation of di- or tri-substituted phenol derivatives. Mitigate by using stoichiometric control and slow reagent addition .
    • Oxidation: Conversion of the hydroxyl group to a ketone under aerobic conditions. Use inert atmospheres (N₂/Ar) and antioxidants like BHT .
  • Mitigation Strategies:
    • Monitor reaction progress via TLC.
    • Optimize solvent polarity (e.g., THF reduces nucleophilic competition compared to DMSO) .

Q. How does steric hindrance from the 3,5-dimethylphenoxy group influence reactivity in nucleophilic substitutions?

Answer: The 3,5-dimethyl groups create steric bulk, which:

  • Reduces Reaction Rates: Slows SN2 mechanisms due to hindered backside attack.
  • Favors SN1 Pathways: Stabilizes carbocation intermediates in polar protic solvents (e.g., ethanol/water mixtures) .
  • Directs Regioselectivity: Electron-donating methyl groups activate the para position for electrophilic substitutions .

Q. How should researchers address discrepancies in reported solubility parameters across studies?

Answer:

  • Systematic Re-evaluation: Test solubility in standardized solvents (e.g., water, ethanol, DMSO) under controlled temperatures (20–25°C) .
  • Advanced Techniques: Use dynamic light scattering (DLS) to detect aggregation or micelle formation in aqueous solutions .
  • Data Reconciliation: Compare with structurally analogous compounds (e.g., 6-phenylhexan-1-ol, solubility ~2.5 mg/mL in ethanol) .

Q. What analytical methods are suitable for detecting trace degradation products in aged samples?

Answer:

  • GC-MS Headspace Analysis: Identify volatile degradation products (e.g., aldehydes or ketones) .
  • High-Resolution LC-MS: Detect non-volatile oxidative byproducts (e.g., esterified derivatives) with ppm-level sensitivity .
  • FT-IR Spectroscopy: Monitor hydroxyl group depletion (broad peak at 3200–3600 cm⁻¹) and carbonyl formation (1700–1750 cm⁻¹) .

Data Contradiction Analysis

Q. How can conflicting bioactivity data (e.g., cytotoxicity vs. inertness) be resolved for 6-(3,5-Dimethylphenoxy)hexan-1-ol?

Answer:

  • Dose-Response Studies: Test across a wide concentration range (nM to mM) to identify threshold effects .
  • Cell Line Variability: Compare results in primary vs. immortalized cells (e.g., HepG2 vs. HEK293) to assess tissue-specific toxicity .
  • Impurity Profiling: Ensure samples are free from residual solvents (e.g., DMF) or synthetic intermediates, which may confound bioassays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.